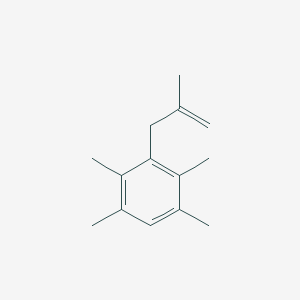
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step chemical reactions, utilizing specific reagents and catalysts to achieve desired structures. For instance, a study by Ji Shun-jun (2010) describes the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl) ethane from 2-butyl-4-methylphenol, formaldehyde, and ethyleneamine, showcasing a method that might be analogous to synthesizing compounds like 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene (Ji Shun-jun, 2010).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often determined using techniques such as NMR, IR, HR-MS, and X-ray crystallography. For example, the study of substituted 1,2,4-trioxanes by A. Jubert et al. (2001) utilized density functional calculations and molecular dynamics simulations to determine the most stable conformations, which could be relevant for understanding the structure of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene (A. Jubert, R. P. Diez, L. Cafferata, 2001).
Chemical Reactions and Properties
Chemical reactions involving complex organic compounds can vary widely depending on the functional groups present. The study by A. Ishii et al. (1991) on the synthesis and reactions of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene provides insights into cycloaddition reactions, which could be similar to reactions 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene might undergo (A. Ishii et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are essential for understanding their behavior in different environments. Studies on similar compounds, like the geometric and electronic properties of tetraphenylsiloles by X. Zhan et al. (2006), offer valuable data on how such properties are determined and what factors influence them (X. Zhan et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the application of organic compounds in various fields. The synthesis and oxidation study of tetraphenylmethane by Y. Nakadaira and H. Sakurai (1973) provides an example of how these properties can be explored and characterized for complex organic molecules (Y. Nakadaira, H. Sakurai, 1973).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : The development of practical synthesis methods for complex organic compounds is crucial. For instance, Gu et al. (2009) reported a practical, environmentally benign synthesis method for 5,5′-Methylene-bis(benzotriazole), highlighting the importance of green chemistry in creating versatile intermediates for metal passivators and light-sensitive materials Gu et al., 2009.
Applications in Material Science
- Flame Retardants : The review by Zuiderveen et al. (2020) on novel brominated flame retardants (NBFRs) in various environments emphasizes the evolving landscape of chemical applications in material science and the necessity for further research on their occurrence, environmental fate, and toxicity Zuiderveen et al., 2020.
Environmental and Health Implications
- Occupational Exposure Risks : Studies on occupational exposure to chemicals like Bisphenol A (BPA) show significant health risks, emphasizing the need for detailed exposure assessment to evaluate potential adverse health effects from chemical exposure in the workplace Ribeiro et al., 2017.
Biotechnological Advances
- Ethylene Inhibition in Agriculture : The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables, as reviewed by Watkins (2006), showcases the biotechnological application of chemical compounds in improving postharvest quality and extending the shelf life of agricultural products Watkins, 2006.
Safety And Hazards
This would detail the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less common compound, some of this information may not be available. If you have a different compound or a more specific question about this one, feel free to ask!
Eigenschaften
IUPAC Name |
1,2,4,5-tetramethyl-3-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-9(2)7-14-12(5)10(3)8-11(4)13(14)6/h8H,1,7H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAIOOTJXYTHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641233 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene | |
CAS RN |
14611-46-2 |
Source


|
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

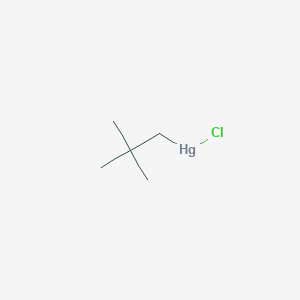
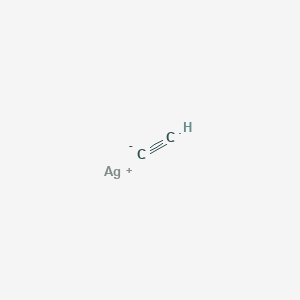


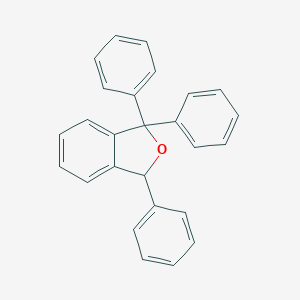
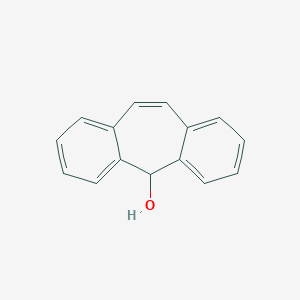
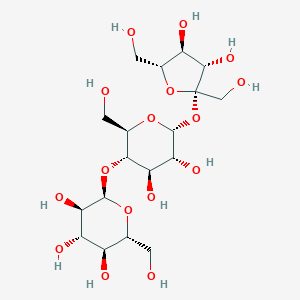

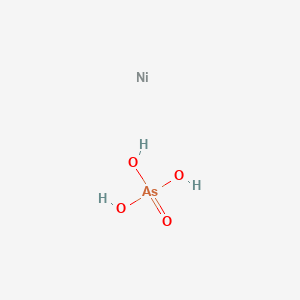

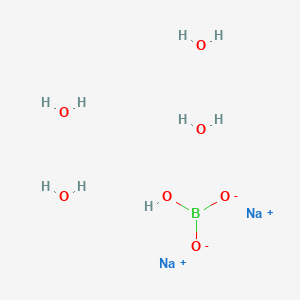

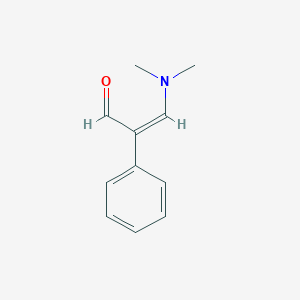
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)